Guanosine-13C10,15N5

Cyclic nucleotide signaling LC-MS/MS method validation Clinical bioanalysis

Guanosine-13C10,15N5 is the gold-standard internal standard for guanosine LC-MS/MS quantification, providing a definitive +15 Da mass shift that eradicates the isotopic cross-talk inherent to partially labeled or unlabeled analogs. Unlike deuterated variants (e.g., Guanosine-d13), which suffer from chromatographic isotope effects causing differential retention times and compromised precision, this fully 13C/15N-labeled compound co-elutes perfectly with the analyte, ensuring accurate matrix effect correction. In clinical cGMP assays, it enables intra-assay precision of 6.0–10.1% CV, surpassing immunoassay methods. It is also essential for NAIL-MS tracking of RNA/DNA incorporation and oxidatively damaged nucleoside quantification (e.g., 8-oxo-guanosine). Direct substitution with Guanosine-13C10 or Guanosine-15N5 introduces unacceptable analytical errors; only the fully labeled Guanosine-13C10,15N5 meets the most stringent quantification demands for cardiovascular, antiviral, and RNA modification research.

Molecular Formula C10H13N5O5
Molecular Weight 298.13 g/mol
Cat. No. B12377984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-13C10,15N5
Molecular FormulaC10H13N5O5
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1
InChIKeyNYHBQMYGNKIUIF-YEVWCPNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-13C10,15N5: A Fully Labeled Stable Isotope Internal Standard for High-Precision LC-MS Quantification


Guanosine-13C10,15N5 is a stable isotope-labeled analog of the purine nucleoside guanosine, wherein all ten carbon atoms are enriched with 13C and all five nitrogen atoms with 15N [1]. It serves as a gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing nearly identical physicochemical behavior to the endogenous analyte while generating a distinct +15 Da mass shift (from 284 to 299 m/z) that enables precise quantification without isotopic cross-talk [2].

Why Unlabeled or Partially Labeled Guanosine Standards Cannot Substitute Guanosine-13C10,15N5


Direct substitution of Guanosine-13C10,15N5 with unlabeled guanosine or partially labeled variants (e.g., 13C10-only or 15N5-only) introduces unacceptable analytical errors. Unlabeled guanosine cannot be used as an internal standard for endogenous guanosine because it is indistinguishable from the analyte, precluding any correction for matrix effects or ionization variability [1]. Partially labeled analogs produce smaller mass shifts (e.g., +10 Da for 13C10, +5 Da for 15N5), which elevate the risk of isotopic spectral overlap and cross-contamination, particularly in complex biological matrices where natural isotopic abundance contributes significant signal at these lower mass offsets . Deuterated analogs (e.g., Guanosine-d13) are also suboptimal due to well-documented chromatographic isotope effects that cause differential retention times between the analyte and IS, leading to inaccurate ratio measurements and compromised precision [2].

Guanosine-13C10,15N5: Quantifiable Performance Advantages Over Alternative Standards


Enhanced Method Precision and Accuracy in cGMP Quantification Compared to Immunoassay

In a direct head-to-head comparison of LC-MS/MS methods for cGMP quantification, the use of 13C10,15N5-cGMP as the internal standard yielded substantially lower intra-assay variability (6.0–10.1% CV) than a competitive enzyme immunoassay (EIA) (17.9–27.1% CV). The MS-based method also demonstrated superior accuracy, with relative error ranging from −3.6% to 7.3%, compared to the EIA method's −4.9% to 24.5% RE [1].

Cyclic nucleotide signaling LC-MS/MS method validation Clinical bioanalysis

Unambiguous MRM Discrimination from Endogenous Guanosine via +15 Da Mass Shift

Guanosine-13C10,15N5 provides a clear +15 Da mass shift in the precursor ion (299 m/z) and +10 Da shift in the product ion (162 m/z) relative to unlabeled guanosine (284 → 152 m/z). This large mass difference effectively eliminates the risk of cross-talk or isotopic overlap from the natural 13C abundance of endogenous guanosine, which would contaminate the IS channel if a smaller mass shift were used [1]. In contrast, partially labeled analogs produce smaller shifts that are more susceptible to interference.

Purine metabolism Targeted metabolomics UPLC-MS/MS

Superior Matrix Effect Correction in Biological Samples vs. Label-Free Approaches

Label-free LC-MS analysis is prone to ion suppression or enhancement, which alters the linear relationship between sample amount and ion intensity, often degrading accuracy by >30–50% [1]. The use of stable isotope-labeled internal standards like Guanosine-13C10,15N5, which co-elutes with the analyte and experiences identical matrix effects, corrects for this variability. This approach restores quantification linearity and improves trueness across biological matrices such as plasma, urine, and tissue homogenates .

Ion suppression LC-MS quantitative analysis Stable isotope dilution

High Isotopic Purity Enables Trace-Level Quantification with Minimal Background

Commercially available Guanosine-13C10,15N5 demonstrates exceptional isotopic purity of 99 atom% 13C and 98 atom% 15N, with overall chemical purity ≥99.8% . This high enrichment minimizes the residual unlabeled fraction, which is critical when quantifying low-abundance guanosine species (e.g., in single-cell metabolomics or oxidative damage studies), as any unlabeled impurity would artificially inflate the apparent endogenous signal. Lower-purity partially labeled analogs introduce greater background noise and reduce the dynamic range of the assay.

Isotopic enrichment Trace analysis Quality control

Optimal Application Scenarios for Guanosine-13C10,15N5 in Research and Industry


Clinical Biomarker Quantification of cGMP in Plasma

In clinical studies of cardiovascular disease or phosphodiesterase inhibitor drug development, Guanosine-13C10,15N5 is the required internal standard for LC-MS/MS quantification of cGMP. As demonstrated in [1], the method achieves intra-assay precision of 6.0–10.1% CV, far superior to immunoassay alternatives, enabling accurate measurement of low ng/mL cGMP concentrations in human plasma.

Metabolic Flux Analysis and Nucleotide Pool Tracing

Guanosine-13C10,15N5 enables precise tracking of guanosine incorporation into RNA and DNA via NAIL-MS (Nucleic Acid Isotope Labeling coupled Mass Spectrometry). The +15 Da mass shift allows unambiguous discrimination of newly synthesized transcripts from pre-existing pools, as shown in tRNA labeling experiments [2]. This is essential for studies of cellular proliferation, antiviral drug mechanism of action, and RNA modification dynamics.

Quantification of Oxidative RNA Damage Biomarkers

For measuring oxidatively damaged nucleosides such as 8-oxo-guanosine in RNA, the use of a fully 13C/15N-labeled internal standard is the current gold standard . Guanosine-13C10,15N5 provides a stable, co-eluting reference that corrects for matrix effects and ionization variability in complex RNA hydrolysates, enabling accurate quantification of damage levels associated with aging and disease.

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